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molecular formula C11H14O3 B104700 2',4'-Dihydroxy-3'-propylacetophenone CAS No. 40786-69-4

2',4'-Dihydroxy-3'-propylacetophenone

Cat. No. B104700
M. Wt: 194.23 g/mol
InChI Key: QGGRBWUQXAFYEC-UHFFFAOYSA-N
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Patent
US04777299

Procedure details

1,3-Dimethoxy-2-(n-propyl)benzene (0.90 g, 5.0 mmol), 48% aqueous hydrobromic acid (30 ml, 265 mmol), and glacial acetic acid (150 ml) were combined and stirred at reflux temperature for 72 hours. The reaction mixture was cooled to room temperature then added to water (250 ml). The aqueous mixture was extracted with ether (500 ml, 2×). The organic phases were combined, washed with brine (100 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was flash chromatographed over Kieselgel 60 (230-400 mesh, 4 cm diameter×16 cm length) eluted with 1% ethyl acetate in hexane, followed by a step gradient (2%, 3%, 4%) of ethyl acetate in hexane to give 0.4 g, 41% of the title product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[CH2:11][CH2:12][CH3:13].Br.[C:15](O)(=[O:17])[CH3:16]>O>[CH2:11]([C:4]1[C:5]([OH:9])=[C:6]([C:15](=[O:17])[CH3:16])[CH:7]=[CH:8][C:3]=1[OH:2])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)CCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 72 hours
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (500 ml, 2×)
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed over Kieselgel 60 (230-400 mesh, 4 cm diameter×16 cm length)
WASH
Type
WASH
Details
eluted with 1% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(=C(C=CC1O)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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